beta-Tocopherol
Overview
Description
Beta-Tocopherol: is one of the four tocopherols, which are a class of organic compounds collectively known as vitamin E. These compounds are characterized by a chromanol ring and a hydrophobic phytyl tail. This compound is a lipophilic antioxidant that plays a crucial role in protecting cells and tissues from oxidative damage caused by reactive oxygen species .
Mechanism of Action
Target of Action
Beta-Tocopherol, like other forms of Vitamin E, primarily targets lipid bilayers in the body . It is a lipophilic antioxidant that protects polyunsaturated fatty acids (PUFAs) from peroxidation reactions . It also plays a significant role in cell signaling .
Mode of Action
This compound acts as a radical scavenger . It donates a hydrogen atom to lipid peroxyl radicals, thereby blocking the proliferation of lipid peroxidation in membranes . This action helps to protect the integrity of cell membranes and prevent oxidative damage.
Biochemical Pathways
The biosynthesis of this compound occurs mainly in the plastids of higher plants. It derives from two metabolic pathways: homogentisic acid , an intermediate of degradation of aromatic amino acids, and phytyldiphosphate , which arises from the methylerythritol phosphate pathway . The regulation of tocopherol biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), tocopherol cyclase (TC), and two methyltransferases .
Pharmacokinetics
The clearance of this compound ranged from 0.081 to 0.190 L/h . This indicates that this compound is metabolized and eliminated from the body at a moderate rate.
Result of Action
The primary result of this compound’s action is the protection of cellular structures from oxidative damage. By scavenging free radicals, it prevents lipid peroxidation, thereby preserving the integrity of cell membranes . Additionally, it plays a role in cell signaling , indicating that it may influence various cellular processes beyond its antioxidant activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its biosynthesis in plants changes in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Moreover, its levels in seeds are more responsive to environmental factors such as drought and high temperature . This suggests that the action, efficacy, and stability of this compound can vary depending on the environmental conditions.
Biochemical Analysis
Biochemical Properties
Beta-Tocopherol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthesis of this compound takes place mainly in plastids of higher plants from precursors derived from two metabolic pathways: homogentisic acid, an intermediate of degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of this compound biosynthesis occurs, at least partially, at the level of key enzymes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It is also known to protect the skin from inflammation, UV radiation, and melanin accumulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is also known to inhibit tyrosinase activity and melanin synthesis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Beta-Tocopherol can be synthesized through several methods. One common approach involves the condensation of trimethylhydroquinone with isophytol under acidic conditions to form the chromanol ring structure. This is followed by methylation to introduce the methyl groups at specific positions on the ring .
Industrial Production Methods: : Industrial production of this compound typically involves extraction from natural sources such as vegetable oils. The tocopherols are separated from the oils using high-performance liquid chromatography (HPLC) or other chromatographic techniques. The extracted tocopherols are then purified and concentrated .
Chemical Reactions Analysis
Types of Reactions: : Beta-Tocopherol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form tocopherol quinone. This reaction typically occurs in the presence of reactive oxygen species or other oxidizing agents.
Reduction: The quinone form of this compound can be reduced back to its original form using reducing agents such as ascorbic acid.
Substitution: Methylation reactions can occur at specific positions on the chromanol ring using methylating agents.
Major Products
Oxidation: Tocopherol quinone
Reduction: Regenerated this compound
Substitution: Methylated derivatives of this compound
Scientific Research Applications
Chemistry: : Beta-Tocopherol is used as a standard antioxidant in various chemical reactions to study the effects of oxidative stress and to develop new antioxidant compounds .
Biology: : In biological research, this compound is used to investigate its role in cellular protection against oxidative damage. It is also studied for its effects on cell signaling pathways and gene expression .
Medicine: : this compound is explored for its potential therapeutic applications in preventing and treating diseases associated with oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders .
Industry: : In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing lipid oxidation. It is also used in cosmetics for its antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
- Alpha-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Tocotrienols
Comparison: : Beta-Tocopherol is unique among the tocopherols due to its specific methylation pattern on the chromanol ring. While alpha-Tocopherol is the most biologically active form of vitamin E, this compound also exhibits significant antioxidant activity. its activity is generally considered to be lower than that of alpha-Tocopherol. Gamma-Tocopherol and delta-Tocopherol have different methylation patterns and exhibit distinct biological activities. Tocotrienols, which have unsaturated side chains, possess additional health benefits such as neuroprotective and anti-cancer properties .
Properties
IUPAC Name |
(2R)-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-24(6)26(29)19-23(5)27(25)30-28/h19-22,29H,8-18H2,1-7H3/t21-,22-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVKWNUPNGFDFJ-DQCZWYHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873424, DTXSID30884931 | |
Record name | DL-beta-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R,R)-beta-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | beta-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
148-03-8, 16698-35-4 | |
Record name | β-Tocopherol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (2R)-3,4-Dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16698-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | beta-Tocopherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Tocopherol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016698354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,8-trimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-, (2R)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | DL-beta-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10873424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R,R)-beta-Tocopherol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30884931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.190 | |
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Record name | [2R[2R*(4R*,8R*)]]-3,4-dihydro-2,5,8-trimethyl-2-(4,8,12-trimethyltridecyl)-2H-benzopyran-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .BETA.-TOCOPHEROL, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K9365K9PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | .BETA.-TOCOPHEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U6A490501 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | beta-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
Record name | beta-Tocopherol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006335 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does β-Tocopherol differ from α-Tocopherol in its biological activity?
A1: While both are members of the vitamin E family, research shows distinct effects. α-Tocopherol consistently demonstrates an inhibitory effect on smooth muscle cell proliferation, a phenomenon not observed with β-Tocopherol. [, , , , , , , , , , , , , ] This difference is attributed to α-Tocopherol's ability to inhibit protein kinase C (PKC) activity, a key enzyme in cell signaling pathways, while β-Tocopherol does not exhibit this effect. [, , , , , , , , , , , , , ] Interestingly, β-Tocopherol can counteract the inhibitory effects of α-Tocopherol on both cell growth and PKC activity when administered concurrently. [, , , , , , , , , , , , , ]
Q2: What is the molecular formula and weight of β-Tocopherol?
A2: β-Tocopherol has the molecular formula C28H48O2 and a molecular weight of 416.69 g/mol.
Q3: How does the presence of β-Tocopherol impact the oxidative stability of oils?
A5: Research suggests that replacing a portion of α-Tocopherol with other tocopherol derivatives, including β-Tocopherol, could enhance the oxidative stability of oils, as these derivatives exhibit stronger antioxidant effects in such mediums. [, , ]
Q4: How does the structural difference between α- and β-Tocopherol affect their interaction with biological targets?
A6: The presence or absence of a methyl group at the 5-position of the chromanol ring significantly influences the biological activity of tocopherols. [, , , , , , ] This subtle structural variation likely dictates their binding affinity and subsequent effects on targets like PKC.
Q5: What cell lines have been used to study the effects of β-Tocopherol, and what were the key findings?
A8: Several cell lines, including vascular smooth muscle cells from rat (line A7r5) and human aortas, as well as HeLa cells and Chinese hamster ovary cells (CHO), have been utilized in research. [, , , , , , ] Findings consistently demonstrate that α-Tocopherol, not β-Tocopherol, inhibits the proliferation of smooth muscle cells. [, , , , , , ] These studies provide valuable insights into the distinct cellular responses to different tocopherol forms.
Q6: What analytical techniques are commonly employed to quantify and characterize tocopherols like β-Tocopherol?
A9: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a prominent technique for analyzing tocopherol profiles in various matrices like seeds and oils. [, , , , , , , ] This method offers the sensitivity and selectivity needed to quantify individual tocopherol forms, including β-Tocopherol, within complex mixtures.
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